molecular formula C7H7N5O B7809925 2-amino-6-methyl-1H-pteridin-4-one

2-amino-6-methyl-1H-pteridin-4-one

Cat. No.: B7809925
M. Wt: 177.16 g/mol
InChI Key: UDOGNMDURIJYQC-UHFFFAOYSA-N
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Description

2-amino-6-methyl-1H-pteridin-4-one is an organic compound belonging to the class of pterins and derivatives, which are polycyclic aromatic compounds containing a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This core pterin structure is of substantial interest in medicinal chemistry and biochemistry due to its role as a privileged scaffold in biologically active molecules . The pterin motif is ubiquitous in nature and is an integral component of life, fulfilling diverse biological roles including acting as redox cofactors and one-carbon transfer cofactors . The specific 6-methyl substitution on the pteridine ring is a critical feature for research aimed at designing potent enzyme inhibitors. Molecular modeling studies suggest that a 6-methyl group on a pterin core can make important hydrophobic contacts with enzyme active sites, such as with Trp109 in human thymidylate synthase (TS) and Val115 in human dihydrofolate reductase (DHFR) . This interaction is a key strategy for enhancing dual inhibitory activity against both TS and DHFR, two crucial enzymes in the folate metabolism pathway that are established targets for chemotherapeutic agents . Inhibitors of these enzymes disrupt the biosynthesis of nucleic acid precursors, making them valuable tools for anti-cancer and antimicrobial research . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-amino-6-methyl-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGNMDURIJYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C(=N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-1H-pteridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal in the presence of a suitable catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1H-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-6-methyl-1H-pteridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The pteridine scaffold differentiates 2-amino-6-methyl-1H-pteridin-4-one from simpler pyrimidinones and pyridinones. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of this compound and Analogues
Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pteridine 2-NH₂, 6-CH₃, 4-O C₇H₉N₅O 179.18 Bicyclic system; high nitrogen content
6-Amino-4-methylpyridin-2(1H)-one Pyridinone 6-NH₂, 4-CH₃, 2-O C₆H₈N₂O 124.14 Monocyclic; reduced steric hindrance
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one Pyrimidinone 2-NH₂, 6-NHNH₂, 4-O C₄H₆N₆O 154.13 Hydrazine substituent; potential chelator
2-Amino-7-(1,2-dihydroxyethyl)-6-(methylsulfanyl)-thieno[3,2-g]pteridin-4-one Thieno-pteridine 2-NH₂, 6-SCH₃, 7-CH(OH)CH₂OH, 4-O C₁₀H₁₂N₄O₃S 284.30 Sulfur-containing fusion; hydrophilic
6-Amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one Pyrimidinone 6-NH₂, 2-CH₃, 5-CH₂-piperidine, 4-O C₁₁H₁₈N₄O 222.29 Piperidine moiety; enhanced basicity

Physicochemical and Reactivity Differences

  • Solubility: Hydrophilic substituents, such as the dihydroxyethyl group in the thieno-pteridine analogue , likely improve aqueous solubility relative to the methyl group in the parent compound.
  • Reactivity: The hydrazine group in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one enables nucleophilic reactions (e.g., Schiff base formation). The methylsulfanyl group in the thieno-pteridine derivative may participate in redox reactions, unlike the inert methyl group in the main compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-methyl-1H-pteridin-4-one, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via condensation reactions between glyoxal derivatives and functionalized diaminopyrimidines. For example, Clark’s method involves heating ethyl 5,6-diaminopyrimidine-4-carboxylate with glyoxal in diglyme at 155°C, followed by solvent removal to yield pteridine derivatives . Intermediate purification steps, such as silica gel chromatography (as described for pyridine analogues in ), are critical for isolating the target compound .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure. For example, ^1H NMR can verify methyl group resonance (δ ~2.5 ppm for the 6-methyl substituent) and amine proton signals (δ ~5.5–6.0 ppm). Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH₂ bending modes. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z ≈ 179 for C₆H₇N₅O) . Cross-referencing with databases like PubChem (InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N) ensures accuracy .

Q. What analytical techniques are recommended for assessing the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying purity. Reference standards (e.g., EP/Pharmaceutical grade) should be used for calibration . Thin-layer chromatography (TLC) can preliminarily monitor reaction progress using silica gel plates and fluorescent indicators .

Q. How can researchers mitigate hazards during the synthesis of this compound?

  • Methodological Answer : Safety protocols include using fume hoods for volatile solvents (e.g., diglyme) and wearing protective equipment. Reactions involving glyoxal or acetyl chloride (as in ) require strict temperature control to avoid exothermic side reactions . Waste disposal should follow institutional guidelines for nitrile-containing by-products .

Q. What computational tools can predict the physicochemical properties of this compound?

  • Methodological Answer : Software like Gaussian or ACD/Labs can calculate logP (lipophilicity), pKa, and solubility. SMILES notation (e.g., CC1=CC(=O)N=C(N1)N) from PubChem enables molecular dynamics simulations . These predictions guide solvent selection for recrystallization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectroscopic data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and use differential scanning calorimetry (DSC) to verify melting points. Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve signal overlaps . Comparative studies with reference standards (e.g., LGC Standards) are critical .

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of diaminopyrimidine to glyoxal) and employ catalysts like p-toluenesulfonic acid for condensation steps . Use real-time monitoring (e.g., in-situ IR) to track intermediate formation. Post-synthesis, recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can researchers resolve contradictory bioactivity results in cell-based assays involving this compound?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. LC-MS can confirm compound stability in cell media .

Q. What strategies are effective in minimizing by-products during pteridinone ring formation?

  • Methodological Answer : By-products like 6-fluoro-1,2-benzisoxazol-3-yl derivatives (as in ) can be suppressed by controlling reaction pH (neutral to slightly acidic) and avoiding excess glyoxal. Fractional distillation or preparative HPLC isolates the target compound .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution at the 4-keto and 2-amino groups, identifying sites for derivatization (e.g., fluorination at C6). Molecular docking with target proteins (e.g., dihydrofolate reductase) prioritizes candidates for synthesis .

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